2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . The pyrrolopyrrole moiety can be formed through intramolecular cyclization of aminopyrazoles . The trifluoromethyl-substituted pyridine ring can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of hazardous reagents, and employing green chemistry principles where possible. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions can be performed using hydride donors like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, and catalysts like Ru3(CO)12.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoromethylating agents, aryl halides, and bases like KOtBu.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolones, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of a pyrazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20F3N5O |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C18H20F3N5O/c1-11-5-15(24(2)23-11)17(27)26-9-12-7-25(8-13(12)10-26)16-4-3-14(6-22-16)18(19,20)21/h3-6,12-13H,7-10H2,1-2H3 |
InChI Key |
FCZYVGGKESAMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F)C |
Origin of Product |
United States |
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